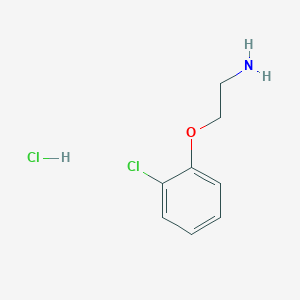

2-(2-Chlorophenoxy)ethanamine hydrochloride

Beschreibung

2-(2-Chlorophenoxy)ethanamine hydrochloride is a synthetic compound with the molecular formula C8H11Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role as a beta-adrenergic agonist, which makes it valuable in the field of medicine, particularly in the treatment of respiratory disorders such as asthma.

Eigenschaften

IUPAC Name |

2-(2-chlorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGGIYJUHBWONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589354 | |

| Record name | 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26378-54-1 | |

| Record name | Ethanamine, 2-(2-chlorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26378-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method Based on Ethanolamine and Hydrogen Chloride Gas (Patent CN108003036B)

A detailed and efficient method involves the reaction of ethanolamine with hydrogen chloride gas under controlled conditions, followed by heating with organic acids and final isolation by filtration and drying. Although this patent primarily describes the preparation of 2-chloroethylamine hydrochloride, the principles are applicable to related compounds such as this compound, given the similarity in the ethylamine hydrochloride framework.

Hydrogen chloride gas introduction:

- Ethanolamine is stirred in a reaction vessel.

- Hydrogen chloride gas is introduced at room temperature until the pH reaches 2-3.

- Gas flow rate: 300-500 mL/min for 45-75 minutes.

- Buffer bottle with sodium hydroxide solution is used to absorb excess HCl.

Heating with organic acid and further hydrogen chloride introduction:

- Organic acids such as propionic acid, butyric acid, glutaric acid, or adipic acid are added.

- The mixture is heated to 120-160 °C.

- Hydrogen chloride gas is reintroduced at 300-500 mL/min.

- Reaction and distillation occur simultaneously for 2-5 hours to remove water.

-

- After cooling, absolute ethanol is added.

- The mixture is stirred, filtered by suction, and the solid is vacuum dried at 50-60 °C for 5 hours.

- Yield: Up to 90.5% for 2-chloroethylamine hydrochloride.

- Purity: GC purity of 99.2% using SE-54 chromatographic column.

- The process is reproducible and scalable.

| Step | Conditions | Parameters | Outcome |

|---|---|---|---|

| 1 | HCl gas introduction | 300-500 mL/min, 45-75 min, pH 2-3 | Formation of amine hydrochloride salt |

| 2 | Heating with organic acid + HCl | 120-160 °C, 2-5 h, 300-500 mL/min | Reaction completion, water removal |

| 3 | Cooling, ethanol addition, filtration | 50-60 °C vacuum drying, 5 h | Solid hydrochloride salt, high purity |

Note: Although this method is for 2-chloroethylamine hydrochloride, the approach is adaptable to this compound by substituting the starting amine with the corresponding phenoxyethylamine derivative.

Alternative Synthetic Routes

While direct literature on this compound preparation is limited in the provided search results, related methods for similar compounds include:

Nucleophilic substitution of 2-chlorophenol with 2-chloroethylamine: This involves reacting 2-chlorophenol with 2-chloroethylamine under basic or neutral conditions to form 2-(2-chlorophenoxy)ethanamine, followed by hydrochloride salt formation.

Reduction of 2-(2-chlorophenoxy)acetonitrile: The nitrile can be reduced to the corresponding amine, then converted to the hydrochloride salt.

Use of thionyl chloride or other chlorinating agents: To convert hydroxyethyl intermediates into chloroethyl derivatives, which are then aminated.

Analytical Data and Reaction Monitoring

The preparation methods typically use Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor purity and confirm structure.

-

- Column: SE-54 chromatographic column.

- Detector: Hydrogen flame ionization detector.

- Column temperature: 50 °C.

- Detector temperature: 250 °C.

- Carrier gas: Nitrogen, 30 mL/min.

- Split ratio: 1:60.

- Sample volume: 1 µL.

Purity Achieved: Up to 99.2% in optimized conditions.

Summary Table of Preparation Parameters (Adapted from Patent CN108003036B)

| Parameter | Condition Range | Notes |

|---|---|---|

| Ethanolamine amount | 1 mol (61 g) | Starting material |

| Hydrogen chloride flow rate (step 1) | 300-500 mL/min | Controlled to maintain pH 2-3 |

| Hydrogen chloride flow rate (step 2) | 300-500 mL/min | During heating and reaction |

| Reaction temperature | 120-160 °C | Heating for 2-5 hours |

| Organic acid type | Propionic, butyric, glutaric, adipic acid | Mass ratio 0.05-0.15:1 (acid:ethanolamine) |

| Ethanol volume (for filtration) | 0.5-1 mass ratio to ethanolamine | Used for crystallization and filtration |

| Drying conditions | 50-60 °C, vacuum, 5 hours | Final product drying |

| Yield | Up to 90.5% | High yield with optimized conditions |

| Purity (GC) | Up to 99.2% | High purity product |

Research Findings and Practical Considerations

- The use of organic acids in the reaction medium improves yield and purity by facilitating water removal and stabilizing intermediates.

- Controlled hydrogen chloride gas flow and pH monitoring are critical for reproducibility.

- Vacuum drying at moderate temperatures ensures removal of residual solvents without decomposition.

- The method is scalable for industrial production due to simple reaction setup and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Antidepressant Activity

- Research has demonstrated that 2-(2-Chlorophenoxy)ethanamine hydrochloride exhibits antidepressant-like effects in animal models. For instance, a study involving mice showed that treatment led to a significant decrease in immobility during forced swim tests, indicating enhanced mood and reduced anxiety behaviors (p < 0.05) .

-

Neuroprotective Properties

- The compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. In vitro studies indicated that it upregulates antioxidant enzymes while downregulating pro-apoptotic factors, suggesting potential benefits in neurodegenerative diseases such as Parkinson's disease .

- Behavioral Studies

Data Summary Table

Case Studies

- Study on Antidepressant Activity : Mice treated with the compound showed improved mood indicators compared to control groups, demonstrating its potential as an antidepressant agent.

- Neuroprotection Against Oxidative Stress : In vitro studies highlighted the compound's ability to protect neuronal cells from oxidative damage, which is critical for developing therapies for neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenoxy)ethanamine hydrochloride involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, the compound stimulates the production of cyclic adenosine monophosphate (cAMP), which leads to the relaxation of smooth muscle tissues in the airways. This action helps to alleviate symptoms of asthma and other respiratory conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Chlorophenoxy)ethanol: An intermediate in the synthesis of 2-(2-Chlorophenoxy)ethanamine hydrochloride.

2-(2-Chlorophenoxy)ethylamine: A related compound with similar chemical properties.

2-(3,5-Difluorophenoxy)-2-phenylethylamine: Another compound with a similar structure but different substituents

Uniqueness

This compound is unique due to its specific interaction with beta-adrenergic receptors, which makes it particularly effective as a bronchodilator. Its chemical structure also allows for various modifications, making it a versatile compound in synthetic chemistry .

Biologische Aktivität

2-(2-Chlorophenoxy)ethanamine hydrochloride is a chemical compound with potential applications in pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic implications and safety profile. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : C8H11Cl2NO

- Molecular Weight : 202.09 g/mol

- CAS Number : 17174933

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Notably, it is believed to influence serotonin (5-HT) receptors, which play a significant role in mood regulation and other physiological processes.

Serotonin Receptor Interaction

Research indicates that compounds similar to this compound can modulate serotonin receptor activity, which may lead to alterations in mood and behavior. For instance, studies have shown that certain phenoxyethylamine derivatives can act as agonists or antagonists at different serotonin receptor subtypes, potentially impacting thermoregulation and anxiety-like behaviors in animal models .

Biological Activity Data

Case Studies

-

Case of 2,4-Dichlorophenoxyacetic Acid Poisoning :

- A study highlighted the severe effects of related compounds like 2,4-Dichlorophenoxyacetic acid, which shares structural similarities with this compound. The case involved a young female who suffered from acute poisoning, leading to multiple organ failure and death despite intensive care efforts. This underscores the potential toxicity associated with chlorophenoxy compounds .

-

Therapeutic Potential :

- Investigations into the pharmacological effects of similar compounds have demonstrated their potential in treating various conditions, including anxiety and depression. The modulation of serotonin receptors suggests that this compound could have therapeutic applications if further validated through clinical trials.

Safety Profile

While specific toxicity data for this compound is limited, related compounds have exhibited significant adverse effects in clinical settings. The case study involving 2,4-D highlighted severe toxicity leading to multi-organ failure, indicating that caution should be exercised when considering the safety profile of chlorophenoxy derivatives .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenoxy)ethanamine hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves reacting 2-chlorophenol with ethylene oxide or its derivatives under nucleophilic substitution conditions, followed by amination and subsequent salt formation with HCl. For example, analogous compounds like 2-(2-ethoxyphenoxy)ethanamine hydrochloride are synthesized via ethoxylation of phenol derivatives, followed by amination . Optimization includes:

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Temperature Control : Maintain 60–80°C during ethoxylation to balance reactivity and byproduct formation.

- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the chlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and ethanamine backbone (δ 3.4–3.8 ppm for CHNH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 201.06 (CHClNO) and isotopic patterns for chlorine .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) using acetonitrile/water gradients .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for hydrochloride salts) .

- Hygroscopicity Testing : Store samples in desiccators at 25°C with variable humidity (0–90% RH) and monitor mass changes over 30 days. Hydrochloride salts are generally less hygroscopic than free bases .

- Light Sensitivity : Expose to UV (365 nm) and visible light for 14 days; analyze degradation via HPLC to confirm photo-stability .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group at the ortho position increases electrophilicity of the phenoxy moiety, enhancing reactivity in nucleophilic substitutions (e.g., forming amide derivatives). Compare with para-substituted analogs, which show reduced steric hindrance but lower electrophilicity .

- Biological Target Affinity : Docking studies on similar compounds (e.g., 2-(3-Methoxyphenoxy)ethanamine hydrochloride) reveal that substituents modulate interactions with serotonin receptors. Use molecular dynamics simulations (Amber/CHARMM) to predict binding modes .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity in controlled cell lines (e.g., HEK-293 for GPCR assays) with consistent protocols (e.g., cAMP accumulation for adrenergic receptors) .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements. For example, oxidation of the ethanamine chain can yield inactive aldehydes .

- Species-Specific Effects : Test across multiple models (e.g., murine vs. human receptors) to isolate interspecies variability .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity ~1.8), blood-brain barrier permeability (predicted CNS activity: +0.45), and cytochrome P450 interactions. Validate with in vitro hepatic microsomal assays .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like molar refractivity and topological polar surface area (TPSA) to correlate structural features with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.